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Compound of Interest

Compound Name: 3-Cyanochromone

Cat. No.: B1581749

Introduction

3-Cyanochromone, also known as 4-oxo-4H-chromene-3-carbonitrile, is a versatile
heterocyclic compound that has garnered significant interest within the scientific community. Its
unique molecular architecture, featuring a chromone backbone fused with a nitrile group,
imparts a range of valuable chemical and physical properties. This guide provides a
comprehensive overview of 3-Cyanochromone, detailing its synthesis, physicochemical
characteristics, reactivity, and diverse applications, particularly in the realms of medicinal
chemistry and materials science. This document is intended to serve as a technical resource
for researchers, scientists, and professionals in drug development, offering both foundational
knowledge and practical insights into the utility of this compound.

Core Properties and Identification

The foundational attributes of 3-Cyanochromone are summarized below, providing essential
information for its identification and handling.
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Property Value Reference(s)
CAS Number 50743-17-4 [1]12]13]
Molecular Formula C10HsNO:2 [1][2]
Molecular Weight 171.15 g/mol [11[2]
White to light yellow crystalline
Appearance [1][4]
powder
Melting Point 174-176 °C [3][4]
Boiling Point 278.3 °C (Predicted) [4]
Density 1.34 g/cm? (Predicted) [4]
- Soluble in organic solvents
Solubility [2]
such as DMSO and DMF.
Store in a cool, dry place,
Storage (5]

sealed from moisture.

Spectroscopic Characterization

The structural elucidation of 3-Cyanochromone is confirmed through various spectroscopic
techniques. While a complete experimental dataset for the parent compound is not readily
available in all public databases, the following represents a combination of data from closely
related analogs and expected values.

Infrared (IR) Spectroscopy

The IR spectrum of chromone derivatives provides key information about their functional
groups. For a compound similar to 3-Cyanochromone, the following characteristic peaks are
expected:

e ~2230-2210 cm~1 (C=N stretch): A sharp, strong absorption characteristic of the nitrile group.

e ~1650-1630 cm~* (C=0 stretch): A strong absorption corresponding to the carbonyl group of
the y-pyrone ring.
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e ~1600-1450 cm~1 (C=C stretch): Absorptions from the aromatic ring and the pyrone ring.

e ~1250-1000 cm~1 (C-O stretch): Stretching vibrations of the ether linkage within the
chromone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra are crucial for confirming the molecular structure. Based on data
for related 4H-chromene-3-carbonitrile derivatives, the following chemical shifts can be
anticipated[1]:

IH NMR (in DMSO-de):
e 0 ~8.8-8.9 ppm (s, 1H): H-2 proton of the chromone ring.
e 0 ~7.5-8.2 ppm (m, 4H): Aromatic protons of the fused benzene ring.

13C NMR (in DMSO-ds):

0 ~175 ppm: Carbonyl carbon (C-4).

0 ~155-160 ppm: C-2 and C-8a.

0 ~115-135 ppm: Aromatic carbons.

0 ~115 ppm: Nitrile carbon (C=N).

0 ~105 ppm: C-3.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a prominent molecular ion
peak (M*) at m/z 171. Key fragmentation patterns would likely involve the loss of CO (m/z 143)
and subsequent fragmentation of the aromatic ring system.

Synthesis of 3-Cyanochromone

3-Cyanochromone can be synthesized through several routes, often starting from readily
available precursors. One common and efficient method involves the reaction of 2-
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hydroxyacetophenone.

General Synthesis Protocol

A widely utilized method for the synthesis of 4H-chromene derivatives involves a
multicomponent reaction. A general procedure is as follows[1][4]:

e Step 1: Formation of a Chalcone Intermediate: A substituted 2-hydroxybenzaldehyde is
reacted with a compound containing an active methylene group, such as malononitrile, in the
presence of a basic catalyst (e.qg., piperidine or triethylamine) in a suitable solvent like
ethanol.

o Step 2: Cyclization: The resulting intermediate undergoes an intramolecular cyclization to
form the chromene ring.

A more direct synthesis of 3-cyanochromone can be achieved from 3-formylchromone.
Protocol: Synthesis from 3-Formylchromone Oxime[6]

e Preparation of 3-Formylchromone Oxime: 3-Formylchromone is reacted with hydroxylamine
hydrochloride in a suitable solvent to form the corresponding oxime.

» Dehydration to the Nitrile: The 3-formylchromone oxime is then subjected to dehydration
using a reagent such as a dimethylformamide-thionyl chloride complex to yield 3-
cyanochromone.
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Caption: Synthetic pathway to 3-Cyanochromone.

Chemical Reactivity and Key Reactions

The reactivity of 3-Cyanochromone is characterized by the electrophilic nature of the pyrone
ring and the nucleophilic character of the nitrile group under certain conditions. It serves as a
valuable building block for the synthesis of more complex heterocyclic systems.

Reaction with Nucleophiles

3-Cyanochromone readily reacts with various nucleophiles. The C-2 position of the chromone
ring is susceptible to nucleophilic attack, often leading to ring-opening followed by recyclization
to form different heterocyclic structures.

Reaction with Hydrazine Hydrate:

The reaction of chromones with hydrazine hydrate is a well-established method for the
synthesis of pyrazole derivatives|[7].
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Experimental Protocol: Synthesis of a Pyrazole Derivative[7]

e A solution of the 3-substituted chromone (1 equivalent) in a suitable solvent such as ethanol
or dimethylformamide is prepared.

e Hydrazine hydrate (an excess, typically 2-5 equivalents) is added to the solution.

e The reaction mixture is heated to reflux for several hours, with the progress monitored by
thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or
extraction.

3-Cyanochromone Nucleophilic attack at C-2
[ . o
[z Ring-Opened Intermediate / Intramolecular cyclization Recyclized Product
rd
Nucleophile

Click to download full resolution via product page

Caption: General reactivity of 3-Cyanochromone with nucleophiles.

Applications in Research and Development

The unique structural features of 3-Cyanochromone make it a valuable scaffold in several
areas of scientific research.

Medicinal Chemistry

The chromone nucleus is recognized as a "privileged structure" in medicinal chemistry,
appearing in numerous compounds with diverse biological activities. The addition of the cyano
group in 3-Cyanochromone further enhances its potential as a pharmacophore.

» Anticancer Activity: Derivatives of 3-cyanopyridine and chromones have demonstrated
significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of
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action include the inhibition of key enzymes such as topoisomerases, which are crucial for
DNA replication and repair in cancer cells[8][9].

» Antifungal Activity: Chromone derivatives have shown promise as antifungal agents. One of
the key mechanisms is the inhibition of ergosterol biosynthesis, an essential component of
the fungal cell membrane[6][10][11]. By targeting enzymes in the ergosterol pathway, these
compounds can disrupt membrane integrity and inhibit fungal growth.

Fluorescent Probes

The chromone moiety possesses inherent fluorescent properties. This has led to the
development of 3-Cyanochromone-based derivatives as fluorescent probes for the detection
of various analytes.

o Metal lon Detection: Chromone-based probes have been designed for the selective
detection of metal ions such as Fe3*[2][12]. The binding of the metal ion to the probe can
induce a change in its fluorescence properties (e.g., "turn-off" or "turn-on" response),
allowing for sensitive and selective detection.

Experimental Protocol: Detection of Fe3* using a Chromone-based Probe[2]

o A stock solution of the chromone-based fluorescent probe is prepared in a suitable solvent
(e.g., DMSO).

e In a cuvette, the probe solution is diluted with a buffer to the desired concentration.
o The initial fluorescence spectrum of the probe is recorded using a spectrofluorometer.

 Aliquots of a solution containing Fe3* are added to the cuvette, and the fluorescence
spectrum is recorded after each addition.

o A"turn-off" response, characterized by a decrease in fluorescence intensity, indicates the
detection of Fe3*.
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Caption: Key application areas of 3-Cyanochromone.

Conclusion

3-Cyanochromone is a compound of significant scientific interest, possessing a rich chemistry
and a wide array of potential applications. Its role as a versatile synthetic intermediate allows
for the creation of diverse and complex molecular architectures. In the field of medicinal
chemistry, it serves as a promising scaffold for the development of novel therapeutic agents,
particularly in the areas of oncology and infectious diseases. Furthermore, its inherent
photophysical properties make it an attractive candidate for the design of advanced fluorescent
materials. This guide has provided a comprehensive overview of the current knowledge on 3-
Cyanochromone, and it is anticipated that further research will continue to unveil new and
exciting applications for this valuable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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